

primary structure and properties of Ile-Phe

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Compound of Interest

Compound Name: *Ile-Phe*

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An In-depth Technical Guide on the Primary Structure and Properties of Isoleucyl-Phenylalanine (**Ile-Phe**)

Introduction

Isoleucyl-Phenylalanine, abbreviated as **Ile-Phe** or IF, is a dipeptide composed of two amino acids, L-isoleucine and L-phenylalanine, linked by a peptide bond.[1][2] This document provides a comprehensive overview of its primary structure, physicochemical properties, and known biological characteristics. It also details experimental protocols for its synthesis and analysis, targeting researchers, scientists, and professionals in drug development. As a dipeptide, **Ile-Phe** serves as a fundamental building block for larger polypeptides and proteins and has been identified as a metabolite.[2][3] Its self-assembly properties, which are of interest in the study of amyloid formation and the development of novel biomaterials, are also a key area of research.[4]

Primary Structure and Identification

The primary structure of a peptide is defined by the sequence of its constituent amino acids. In the case of **Ile-Phe**, the N-terminus is occupied by Isoleucine and the C-terminus by Phenylalanine.

The fundamental chemical details are outlined below:

- Chemical Formula: C₁₅H₂₂N₂O₃
- IUPAC Name: (2S)-2-[[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoic acid

- Synonyms: Isoleucyl-Phenylalanine, L-Ile-L-Phe, IF dipeptide
- SMILES: CC--INVALID-LINK----INVALID-LINK--C(=O)O">C@@HN
- InChI Key: WMDZARSFSMZQO-DRZSPHRISA-N

Physicochemical Properties

The properties of **Ile-Phe** are derived from the combined characteristics of its constituent amino acids, Isoleucine (hydrophobic) and Phenylalanine (hydrophobic, aromatic). A summary of its key computed and experimental properties is presented in the tables below.

Table 1: General Physicochemical Properties

Property	Value	Source
Molecular Weight	278.35 g/mol	
Monoisotopic Mass	278.16304257 Da	
Chemical Formula	C15H22N2O3	
Polar Surface Area	92.42 Å ²	
Hydrogen Bond Donors	3	
Hydrogen Bond Acceptors	4	
Rotatable Bond Count	7	

Table 2: Predicted Physicochemical Properties

Property	Value	Source
Water Solubility	0.26 g/L	ALOGPS
logP (Octanol-Water Partition Coefficient)	-0.64	ALOGPS
logP (Octanol-Water Partition Coefficient)	-0.39	ChemAxon
logS (Aqueous Solubility)	-3	ALOGPS
pKa (Strongest Acidic)	3.95	ChemAxon
pKa (Strongest Basic)	8.51	ChemAxon
Physiological Charge	0	ChemAxon
Bioavailability	Yes	ChemAxon
Rule of Five	Yes	ChemAxon

Biological Properties and Research Interest

Ile-Phe is primarily known as an intermediate in protein catabolism. However, recent research has highlighted its capacity for self-assembly, a property of significant interest in materials science and neurodegenerative disease research.

- **Self-Assembly and Gelation:** The **Ile-Phe** dipeptide can self-associate in aqueous solutions to form a transparent, thermoreversible gel. This gel is composed of a network of well-ordered, fibrillar nanostructures. This behavior is analogous to the Phe-Phe motif found in the Alzheimer's A β peptide, making **Ile-Phe** a valuable model for studying the initial stages of amyloid fibril formation.
- **Metabolic Role:** As a dipeptide, **Ile-Phe** is an incomplete breakdown product of protein digestion. While many dipeptides are short-lived intermediates, some possess physiological or cell-signaling effects.

Experimental Protocols

The following sections detail common methodologies for the synthesis, purification, and characterization of **Ile-Phe**.

Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the synthesis of **Ile-Phe** using a standard Fmoc (Fluorenylmethyloxycarbonyl) protection strategy.

Materials:

- 2-chlorotrityl chloride resin
- Fmoc-L-Phenylalanine (Fmoc-Phe-OH)
- Fmoc-L-Isoleucine (Fmoc-Ile-OH)
- Coupling agents (e.g., HBTU, HOBT)
- DIPEA (N,N-Diisopropylethylamine)
- Piperidine solution (20% in DMF)
- DMF (Dimethylformamide)
- DCM (Dichloromethane)
- Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Methodology:

- **Resin Loading:** The 2-chlorotrityl chloride resin is swelled in DCM. Fmoc-Phe-OH is then attached to the resin in the presence of DIPEA. The resin is washed sequentially with DMF and DCM.
- **Fmoc Deprotection (Phenylalanine):** The Fmoc protecting group is removed from the resin-bound Phenylalanine using a 20% piperidine solution in DMF. This exposes the free amine group for the next coupling step.

- **Coupling (Isoleucine):** Fmoc-Ile-OH is activated using coupling agents and added to the resin. DIPEA is used to facilitate the peptide bond formation. The reaction progress is monitored using a Kaiser test.
- **Fmoc Deprotection (Isoleucine):** The Fmoc group is removed from the N-terminal Isoleucine using 20% piperidine in DMF.
- **Cleavage and Deprotection:** The synthesized dipeptide is cleaved from the resin, and side-chain protecting groups (if any) are removed simultaneously using a cleavage cocktail containing Trifluoroacetic acid (TFA).
- **Precipitation and Recovery:** The cleaved peptide is precipitated from the TFA solution using cold diethyl ether, centrifuged, and the resulting crude peptide is dried under vacuum.



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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of **Ile-Phe**.

Purification by HPLC

Methodology: The crude **Ile-Phe** peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

- **Column:** A C-18 column is typically used for purification.
- **Solvents:**
 - Solvent A: Water with 0.05% Trifluoroacetic acid (TFA).
 - Solvent B: Acetonitrile (MeCN) with 0.05% TFA.
- **Elution:** The peptide is eluted using a gradient of Solvent B. For example, a linear gradient from 5% to 95% Solvent B over 30 minutes.
- **Detection:** The peptide elution is monitored by UV absorbance at 220 nm and 280 nm.

- **Fraction Collection:** Fractions corresponding to the major peak are collected, pooled, and lyophilized to obtain the purified **Ile-Phe** dipeptide.

Characterization by Mass Spectrometry

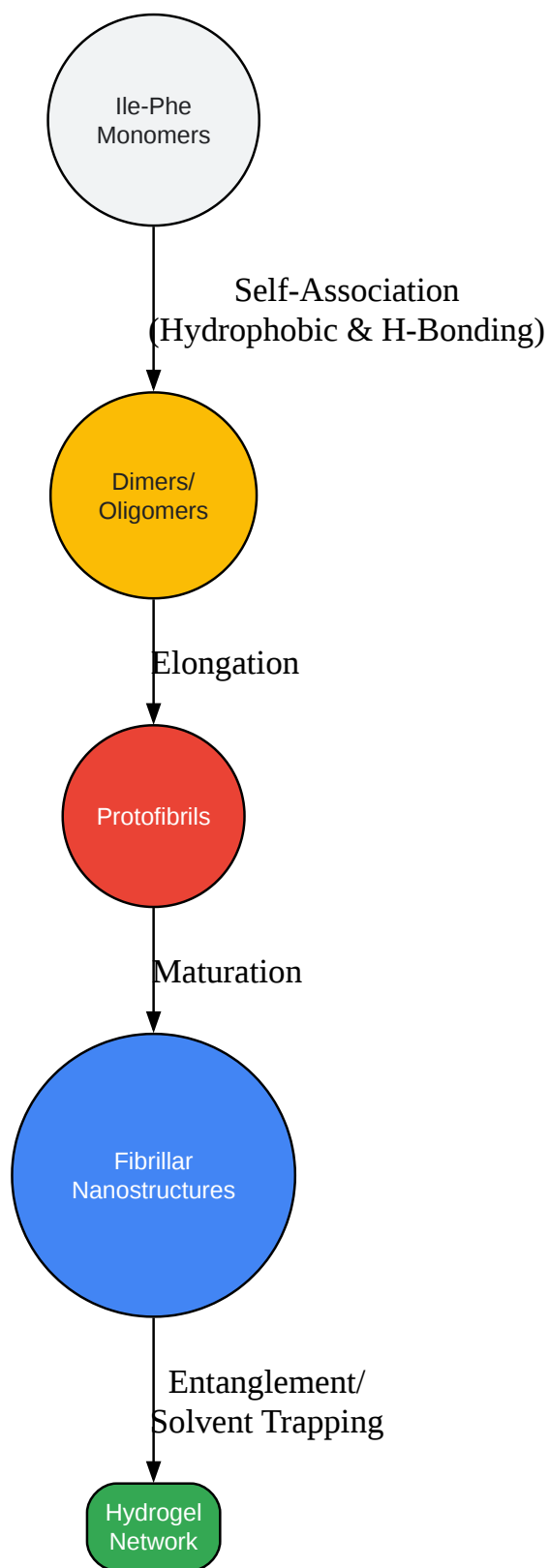
Methodology: The identity and purity of the synthesized **Ile-Phe** are confirmed using mass spectrometry.

- **Technique:** Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly employed.
- **Sample Preparation:** The purified peptide is dissolved in a suitable solvent mixture (e.g., 50:50 water/acetonitrile with 0.1% formic acid).
- **Analysis:** The sample is infused into the mass spectrometer. The expected mass for the protonated molecule $[M+H]^+$ is calculated (Expected $m/z \approx 279.17$).
- **Tandem MS (MS/MS):** To confirm the sequence, fragmentation of the parent ion is performed. The resulting fragment ions are analyzed to verify the presence of both Isoleucine and Phenylalanine residues.

Signaling Pathways and Molecular Interactions

While **Ile-Phe** itself is not a primary signaling molecule, its constituent amino acids and related peptides are involved in various biological pathways. Phenylalanine, for instance, is a precursor for tyrosine, which is crucial for the synthesis of catecholamine neurotransmitters. Furthermore, peptides containing Phe and Ile can influence metabolic and immune signaling. For example, the exercise-induced metabolite N-lactoyl-phenylalanine (Lac-Phe) has been shown to suppress the NF- κ B signaling pathway, thereby inhibiting macrophage M1 polarization and reducing inflammation.

The self-assembly of **Ile-Phe** provides a model for understanding the molecular interactions that drive the formation of larger, potentially pathogenic, protein aggregates.



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Caption: Logical model of **Ile-Phe** self-assembly into a hydrogel network.

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References

- 1. Showing Compound Isoleucyl-Phenylalanine (FDB111943) - FooDB [foodb.ca]
- 2. Ile-Phe | C15H22N2O3 | CID 7009596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Isoleucyl-Phenylalanine (HMDB0028914) [hmdb.ca]
- 4. Ile-Phe Dipeptide Self-Assembly: Clues to Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
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